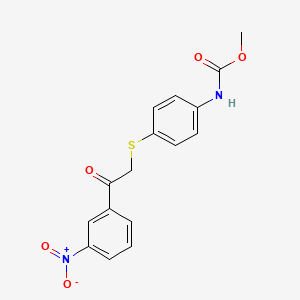

Methyl (4-((2-(3-nitrophenyl)-2-oxoethyl)thio)phenyl)carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

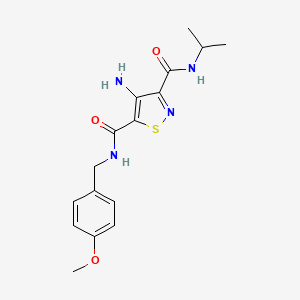

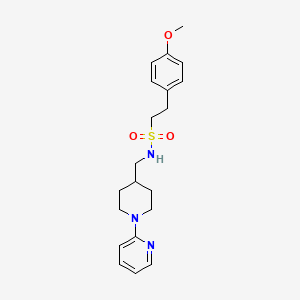

This compound contains several functional groups including a carbamate group, a thioether group, and a nitro group attached to a phenyl ring. These functional groups could potentially impart a variety of chemical properties to the compound .

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a suitable phenyl derivative with a compound containing the carbamate group . The exact method would depend on the specific reactants used and the conditions of the reaction.Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the phenyl ring. The presence of the nitro group could potentially influence the electronic structure of the compound, affecting its reactivity .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the nitro group, which is electron-withdrawing, and the carbamate group, which may be susceptible to hydrolysis .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitro group could make the compound more polar, affecting its solubility in different solvents .Applications De Recherche Scientifique

Biodegradation and Environmental Remediation

Research by Bhushan et al. (2000) on the chemotaxis and biodegradation of 3-methyl-4-nitrophenol by Ralstonia sp. SJ98 highlights the environmental significance of degrading nitrophenol derivatives. This study demonstrates the potential for microbial remediation of pollutants related to the nitrophenyl moiety, suggesting that compounds with similar structures could also be targets for biodegradation, which is crucial for environmental decontamination efforts (Bhushan et al., 2000).

Synthesis and Chemical Transformations

Loudwig and Goeldner (2001) introduced N-Methyl-N-(o-nitrophenyl)carbamates as photolabile protecting groups for alcohols. This research showcases the utility of nitrophenyl carbamates in synthetic chemistry, where they can be used as protective groups that are removable under light irradiation. It implies that methyl carbamates with nitrophenyl groups could serve similar roles in the protection and deprotection strategies during complex organic syntheses (Loudwig & Goeldner, 2001).

Catalysis and Reaction Mechanisms

The study by Santi et al. (1997) on the reductive carbonylation of nitrobenzene to methyl N-phenylcarbamate, using palladium and silver salts, highlights the importance of nitrophenyl carbamates in catalytic reactions. This process offers a phosgene-free method to produce carbamates, indicating the potential of related compounds in catalysis and sustainable chemical synthesis (Santi et al., 1997).

Biological Applications

Although not directly related to the exact compound of interest, studies on similar compounds provide insights into biological applications. For instance, DNA-binding studies and biological activities of nitrosubstituted acyl thioureas by Tahir et al. (2015) explore the interaction between nitrosubstituted compounds and DNA, highlighting potential applications in drug discovery and the development of novel therapeutic agents (Tahir et al., 2015).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

methyl N-[4-[2-(3-nitrophenyl)-2-oxoethyl]sulfanylphenyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O5S/c1-23-16(20)17-12-5-7-14(8-6-12)24-10-15(19)11-3-2-4-13(9-11)18(21)22/h2-9H,10H2,1H3,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUSHRTPMEIBENK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=CC=C(C=C1)SCC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl (4-((2-(3-nitrophenyl)-2-oxoethyl)thio)phenyl)carbamate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 5-[(6-hexyl-2-oxo-4-phenylchromen-7-yl)oxymethyl]furan-2-carboxylate](/img/structure/B2820491.png)

![N-(2,4-dimethylphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2820493.png)

![methyl 4-[({[1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]thio}acetyl)amino]benzoate](/img/no-structure.png)

![3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole](/img/structure/B2820503.png)

![(1s)-1-[4-(Difluoromethyl)phenyl]ethylamine](/img/structure/B2820504.png)